molecular formula C20H20FN3O3S2 B2975500 N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide CAS No. 398999-96-7

N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2975500
CAS No.: 398999-96-7
M. Wt: 433.52
InChI Key: FZXASYCVEFFKHC-LSDHQDQOSA-N
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Description

The compound N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide features a hybrid structure combining a dihydrobenzothiazole scaffold with a sulfonamide-linked piperidine moiety. The benzothiazole ring is substituted with a fluorine atom at position 6 and a methyl group at position 3, while the sulfonamide group connects to a piperidine ring at the para position of the benzamide.

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-23-17-10-7-15(21)13-18(17)28-20(23)22-19(25)14-5-8-16(9-6-14)29(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXASYCVEFFKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Substituent: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperidine Sulfonyl Group: This step involves the reaction of the benzothiazole intermediate with piperidine-1-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

  • 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide (): Key differences: Replaces the fluorine atom at position 6 with a methoxy group.
  • 4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide ():
    • Key differences : Contains a bis(prop-2-enyl)sulfamoyl group instead of piperidine-1-sulfonyl.
    • Implications : The allyl groups may introduce steric hindrance, reducing binding affinity to rigid enzyme pockets compared to the piperidine ring .

Modifications to the Sulfonamide-Piperidine Moiety

  • N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide ():
    • Key differences : Lacks the dihydrobenzothiazol-2-ylidene tautomer and features a 3-methylpiperidine sulfonyl group.
    • Implications : The absence of the dihydro structure may reduce planarity, affecting interactions with aromatic residues in binding sites .
  • (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (): Key differences: Substitutes piperidine with azepane (7-membered ring) and introduces ethyl and fluorine groups on the benzothiazole.

Functional Group Replacements

  • 4-(dipropylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide ():
    • Key differences : Uses dipropylsulfamoyl and methylsulfonyl groups instead of piperidine sulfonyl.
    • Implications : The methylsulfonyl group could enhance electron-withdrawing effects, influencing reactivity in nucleophilic environments .

Data Table: Structural and Functional Comparison

Compound Name Benzothiazole Substituents Sulfonamide Group Molecular Weight Notable Properties/Activities Reference
N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide 6-F, 3-CH₃ Piperidine-1-sulfonyl ~450 (estimated) Hypothesized kinase inhibition
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 6-OCH₃, 3-CH₃ Benzenesulfonamide ~350 Enhanced lipophilicity
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide 6-F 3-Methylpiperidine sulfonyl 433.5 Potential CNS activity
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide 6-OCH₃, 3-CH₃ Bis(prop-2-enyl)sulfamoyl ~550 Steric hindrance in binding
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide 4-F, 3-C₂H₅ Azepane-1-sulfonyl ~520 Conformational flexibility

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) at position 6 may enhance binding to electrophilic enzyme pockets, as seen in kinase inhibitors like imatinib . Methoxy groups, in contrast, could improve solubility but reduce target affinity .
  • Ring Size and Flexibility : Piperidine (6-membered) vs. azepane (7-membered) sulfonamides influence conformational adaptability. Larger rings like azepane may improve selectivity for GPCRs over kinases .

Biological Activity

The compound N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN3O2SC_{16}H_{18}FN_{3}O_{2}S, and it features a complex structure that includes a benzothiazole moiety and a piperidine sulfonamide group. Its structural characteristics are crucial for its biological interactions.

PropertyValue
Molecular Weight345.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Log P3.5

Research indicates that compounds with similar structures often exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain pathways. The inhibition of COX-II is particularly relevant in the context of anti-inflammatory therapies.

Efficacy Studies

  • Inhibition of COX Enzymes :
    • A study demonstrated that derivatives of benzothiazole exhibit varying degrees of COX-I and COX-II inhibition. For instance, certain derivatives showed IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating potential therapeutic applications in treating inflammatory conditions .
  • Antimicrobial Activity :
    • Compounds containing benzothiazole moieties have also been evaluated for their antimicrobial properties. A study reported that derivatives exhibited significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with some showing minimum inhibitory concentrations (MIC) as low as 1 μg/mL .

Table 2: Biological Activity Summary

Activity TypeTargetIC50/MIC Value
COX-II InhibitionCOX-II0.52 - 22.25 μM
Antibacterial ActivityStaphylococcus aureus1 μg/mL
Streptococcus pyogenes1 μg/mL

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, the compound demonstrated significant reduction in inflammatory markers when administered at therapeutic doses. The results indicated a decrease in prostaglandin levels, affirming its role as a potential anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial efficacy of the compound against various bacterial strains. The results highlighted that modifications to the benzothiazole structure enhanced its antibacterial potency, suggesting avenues for further development in antibiotic therapies.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide to improve yield and purity?

Answer:

  • Multi-step synthesis : Begin with the preparation of intermediates such as substituted benzothiazole rings via condensation reactions. For example, phosphorus oxychloride (POCl₃) and DMF in chloroform at 0–10°C can facilitate formylation of the benzothiazole core .
  • Catalytic conditions : Use sodium borohydride (NaBH₄) for selective reduction of imine intermediates under controlled conditions (e.g., dry THF, 0°C to room temperature) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol to isolate high-purity product. HPLC (≥98% purity) is recommended for final validation .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYield (%)Purity (HPLC)
FormylationPOCl₃, DMF, CHCl₃, 0–10°C, 8h reflux65–7095
ReductionNaBH₄, THF, 0°C → RT, 2h80–8597
Final PurificationEthanol recrystallization75≥98

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks for key groups (e.g., benzothiazole C-F at ~160 ppm in ¹³C NMR, piperidine sulfonyl protons at δ 2.8–3.5 ppm) .
    • IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and benzothiazole C=N (~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm purity (>0.3% deviation indicates impurities) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with potential biological targets?

Answer:

  • Target Selection : Prioritize kinases or enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, tyrosine kinases) based on structural analogs .
  • Docking Workflow :
    • Prepare the compound’s 3D structure (optimized via DFT calculations).
    • Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
    • Analyze binding poses for key interactions (e.g., piperidine sulfonyl group with Arg residues, benzothiazole-F with hydrophobic pockets) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors and validate via MD simulations (RMSD < 2 Å over 100 ns) .

Q. Example Docking Results Table

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interactions
Carbonic Anhydrase IX3IAI-9.2Sulfonamide–Arg65, Benzothiazole–Phe131
EGFR Kinase1M17-8.7Piperidine–Met793, Fluorine–Thr854

Q. How should researchers address contradictions between in vitro enzyme inhibition data and in vivo efficacy studies?

Answer:

  • Pharmacokinetic (PK) Profiling :
    • Measure solubility (shake-flask method) and logP (HPLC-based) to assess bioavailability. A logP >3 may reduce aqueous solubility, limiting in vivo activity .
    • Evaluate metabolic stability in liver microsomes (e.g., t½ >60 min suggests resistance to CYP450 degradation) .
  • Dose Optimization : Use PK/PD modeling to correlate in vitro IC₅₀ with plasma concentrations. Adjust dosing regimens (e.g., BID vs. QD) to maintain therapeutic levels .
  • Metabolite Identification : Perform LC-MS/MS to detect active/inactive metabolites. For example, oxidation of the benzothiazole ring may reduce efficacy .

Q. What strategies are effective for designing analogs to establish structure-activity relationships (SAR)?

Answer:

  • Core Modifications :
    • Benzothiazole Ring : Replace fluorine with Cl/Br to assess halogen effects on target binding .
    • Piperidine Sulfonyl Group : Introduce methyl/ethyl substituents on piperidine to probe steric effects .
  • Synthetic Routes : Use Suzuki coupling for aryl substitutions or click chemistry for triazole appendages (e.g., CuI catalyst, 60°C, 12h) .
  • Biological Testing : Screen analogs against a panel of targets (e.g., 10 kinases) to identify selectivity trends. Use IC₅₀ fold-changes to quantify SAR .

Q. Example SAR Table

AnalogR1 (Benzothiazole)R2 (Piperidine)IC₅₀ (nM) Target ASelectivity (Target A/B)
Parent6-FH5010x
Analog 16-ClH3515x
Analog 26-F4-Me1203x

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